2-Iodo-4-(trifluoromethyl)oxazole
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Overview
Description
2-Iodo-4-(trifluoromethyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-(trifluoromethyl)oxazole typically involves the iodination of 4-(trifluoromethyl)oxazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 2-position .
Industrial Production Methods: Industrial production methods for this compound may involve scalable and cost-effective processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form oxazole derivatives with different functional groups or reduced to remove the iodine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)oxazole
- 2-Chloro-4-(trifluoromethyl)oxazole
- 2-Fluoro-4-(trifluoromethyl)oxazole
Comparison: Compared to its halogenated analogs, 2-Iodo-4-(trifluoromethyl)oxazole exhibits unique reactivity due to the larger atomic radius and higher polarizability of the iodine atom.
Properties
Molecular Formula |
C4HF3INO |
---|---|
Molecular Weight |
262.96 g/mol |
IUPAC Name |
2-iodo-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C4HF3INO/c5-4(6,7)2-1-10-3(8)9-2/h1H |
InChI Key |
LKVJAKAVEAHRFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)I)C(F)(F)F |
Origin of Product |
United States |
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